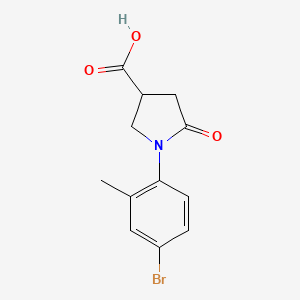

1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a brominated aromatic ring, a pyrrolidine ring, and a carboxylic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions One common approach starts with the bromination of 2-methylphenyl derivatives, followed by the formation of the pyrrolidine ring through cyclization reactions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Reaction conditions are carefully controlled to minimize by-products and maximize the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the bromine or other functional groups.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as azides or thiols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antioxidant Activity

Research has indicated that derivatives of 1-(4-bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, making this compound a candidate for further studies in drug development aimed at treating conditions such as cancer and cardiovascular diseases. For instance, related compounds have shown antioxidant activity that surpasses that of well-known antioxidants like ascorbic acid, suggesting that modifications to the pyrrolidine structure could enhance efficacy .

Potential Neuroprotective Effects

The compound's structural analogs have been explored for neuroprotective effects, particularly in the context of neurodegenerative diseases. The ability of these compounds to modulate oxidative stress and inflammation in neuronal cells positions them as potential therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis of Bioactive Derivatives

The synthesis of various derivatives of this compound has been reported, leading to compounds with enhanced biological activities. These derivatives can be tailored for specific interactions with biological targets, increasing their potential use in pharmacological applications .

Cosmetic Formulation Applications

Skin Care Products

The compound is being investigated for its role in cosmetic formulations due to its potential skin benefits. Its properties may contribute to formulations aimed at improving skin hydration, elasticity, and overall appearance. The incorporation of such compounds into creams and lotions can enhance their effectiveness by providing additional antioxidant protection against environmental stressors .

Stability and Safety Assessments

Before introducing new cosmetic products containing this compound, thorough safety and stability assessments are required. Regulatory frameworks necessitate comprehensive studies to evaluate the safety profiles of new ingredients in cosmetic formulations. This includes assessing the bioavailability of the active compounds when applied topically .

Research and Development Insights

Diverse Research Findings

The exploration of this compound has led to a variety of research findings across different disciplines. Studies have focused on its chemical synthesis, biological activity assessments, and formulation strategies in both pharmaceutical and cosmetic contexts .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrrolidine ring may also contribute to the compound’s overall conformation and binding affinity.

Comparación Con Compuestos Similares

- 1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- 1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- 1-(4-Iodo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Comparison: Compared to its analogs, 1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid may exhibit unique reactivity due to the presence of the bromine atom, which can participate in specific types of chemical reactions. The size and electronegativity of the bromine atom also influence the compound’s physical and chemical properties, making it distinct from its chloro, fluoro, and iodo counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂BrNO₃. The compound features a pyrrolidine ring substituted with a bromo and methyl group on the phenyl ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired pyrrolidine derivative. While specific synthetic routes may vary, they generally include steps such as cyclization and functionalization to introduce the carboxylic acid group.

Anticancer Activity

Recent studies have investigated the anticancer properties of 5-oxopyrrolidine derivatives, including this compound. These compounds have been tested against various cancer cell lines, notably A549 human lung adenocarcinoma cells.

Table 1: Anticancer Activity Against A549 Cells

| Compound | Viability (%) | Remarks |

|---|---|---|

| This compound | 78–86 | Weak anticancer activity |

| Compound with 4-chlorophenyl substitution | 64 | Enhanced anticancer activity |

| Compound with 4-bromophenyl substitution | 61 | Enhanced anticancer activity |

| Compound with 4-dimethylamino substitution | 66 | Most potent anticancer activity |

The data indicate that structural modifications significantly influence anticancer efficacy. Compounds with halogen substitutions (such as bromine or chlorine) exhibited enhanced cytotoxicity against cancer cells compared to their unsubstituted counterparts .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The results suggest that certain derivatives exhibit promising antimicrobial properties, making them potential candidates for further development in combating resistant strains.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | <32 | Potent |

| Klebsiella pneumoniae | <64 | Moderate |

| Pseudomonas aeruginosa | >128 | No significant activity |

The minimum inhibitory concentration (MIC) values indicate that while some derivatives are effective against Gram-positive bacteria, others show limited or no activity against Gram-negative strains .

Case Studies

Several case studies highlight the potential of pyrrolidine derivatives in therapeutic applications:

- Case Study on A549 Cells : A study demonstrated that the incorporation of specific substituents significantly enhanced the cytotoxic effects of pyrrolidine derivatives on A549 cells, suggesting a structure-dependent mechanism of action .

- Antimicrobial Resistance : Research focused on the efficacy of these compounds against resistant strains has shown that modifications can lead to increased potency against pathogens like MRSA (methicillin-resistant Staphylococcus aureus), highlighting their potential as novel antimicrobial agents .

Propiedades

IUPAC Name |

1-(4-bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-7-4-9(13)2-3-10(7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOKUZNXZRYKBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2CC(CC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.